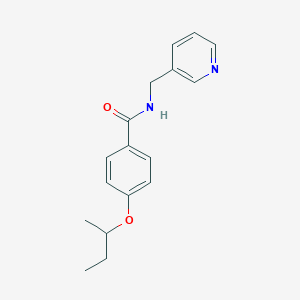

![molecular formula C20H24N2O4 B268897 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268897.png)

4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide, also known as DPA-714, is a small molecule radioligand that has been extensively studied for its potential applications in the field of molecular imaging. Molecular imaging is an innovative technique that allows researchers to visualize and measure biological processes at the molecular level in living organisms. DPA-714 is a promising candidate for molecular imaging studies due to its high affinity for the translocator protein (TSPO), which is overexpressed in activated microglia, astrocytes, and other immune cells in the brain and peripheral tissues.

Applications De Recherche Scientifique

4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has been extensively studied for its potential applications in the field of molecular imaging. Molecular imaging allows researchers to visualize and measure biological processes at the molecular level in living organisms. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide is a promising candidate for molecular imaging studies due to its high affinity for the TSPO, which is overexpressed in activated microglia, astrocytes, and other immune cells in the brain and peripheral tissues. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has been used in preclinical studies to visualize and quantify neuroinflammation, neurodegeneration, and tumor growth in animal models. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has also been used in clinical studies to evaluate the efficacy of new drugs for the treatment of neuroinflammatory and neurodegenerative diseases.

Mécanisme D'action

The TSPO is a mitochondrial protein that is involved in the regulation of several biological processes, including steroidogenesis, apoptosis, and inflammation. The TSPO is overexpressed in activated microglia, astrocytes, and other immune cells in the brain and peripheral tissues. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide binds to the TSPO with high affinity and specificity, allowing researchers to visualize and quantify the expression of the TSPO in living organisms. The binding of 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide to the TSPO leads to the accumulation of radioactivity in the target tissue, which can be detected and quantified using positron emission tomography (PET) or single-photon emission computed tomography (SPECT).

Biochemical and Physiological Effects:

4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has been shown to have minimal biochemical and physiological effects in animal models and humans. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide is rapidly metabolized and excreted from the body, with a half-life of approximately 1 hour in humans. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has been shown to be safe and well-tolerated in clinical studies, with no significant adverse events reported.

Avantages Et Limitations Des Expériences En Laboratoire

4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has several advantages for lab experiments, including high affinity and specificity for the TSPO, rapid metabolism and excretion from the body, and minimal biochemical and physiological effects. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide can be used to visualize and quantify the expression of the TSPO in living organisms, allowing researchers to study the role of the TSPO in various biological processes. However, 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide also has several limitations for lab experiments, including the need for specialized equipment and expertise for PET or SPECT imaging, the high cost of radiolabeled 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide, and the limited availability of 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide for research purposes.

Orientations Futures

There are several future directions for research on 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide, including the development of new radiolabeled probes for molecular imaging, the evaluation of the efficacy of new drugs for the treatment of neuroinflammatory and neurodegenerative diseases, and the investigation of the role of the TSPO in various biological processes. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has the potential to be used in a wide range of applications, including the diagnosis and monitoring of neuroinflammatory and neurodegenerative diseases, the evaluation of drug efficacy and safety, and the study of the underlying mechanisms of various biological processes. Further research is needed to fully explore the potential applications of 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide in molecular imaging and other fields.

Méthodes De Synthèse

The synthesis of 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide involves several chemical reactions, starting from commercially available starting materials. The first step involves the protection of the amine group in 2-methoxyethylamine with tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield the corresponding TBDMS-protected amine. The second step involves the reaction of 2,6-dimethylphenol with ethyl chloroformate in the presence of triethylamine to yield the corresponding ethyl ester. The third step involves the reaction of the ethyl ester with the TBDMS-protected amine in the presence of N,N-diisopropylethylamine (DIPEA) and 1-hydroxybenzotriazole (HOBt) to yield the corresponding amide. The final step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide.

Propriétés

Nom du produit |

4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide |

|---|---|

Formule moléculaire |

C20H24N2O4 |

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-methoxyethyl)benzamide |

InChI |

InChI=1S/C20H24N2O4/c1-14-5-4-6-15(2)19(14)26-13-18(23)22-17-9-7-16(8-10-17)20(24)21-11-12-25-3/h4-10H,11-13H2,1-3H3,(H,21,24)(H,22,23) |

Clé InChI |

OKUZGXMLLSYOHX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)NCCOC |

SMILES canonique |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)NCCOC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268815.png)

![4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268816.png)

![5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268817.png)

![4-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268818.png)

![4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide](/img/structure/B268819.png)

![4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B268820.png)

![4-[(1-naphthylacetyl)amino]-N-propylbenzamide](/img/structure/B268821.png)

![2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268822.png)

![2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268823.png)

![2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268824.png)

![3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268825.png)

![5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268829.png)

![2-fluoro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268830.png)